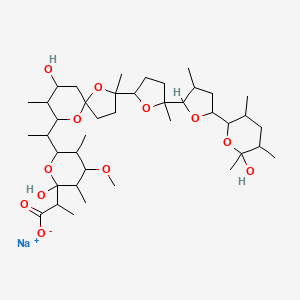
6-Alkynyl-fucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Alkynyl-fucose is a bioorthogonal analog of fucose, a hexose deoxy sugar. It is structurally similar to fucose but contains an alkyne group at the sixth carbon position. This modification allows it to participate in click chemistry reactions, making it a valuable tool for studying glycosylation processes, particularly O-fucosylation of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Alkynyl-fucose can be synthesized through a multi-step process starting from commercially available fucose. The key steps involve the protection of hydroxyl groups, introduction of the alkyne group at the sixth carbon, and subsequent deprotection .
Industrial Production Methods
Industrial production of this compound is not widely established due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Alkynyl-fucose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
Click Chemistry Products: The major products are triazole-linked compounds formed through CuAAC reactions.
Oxidation Products: Oxidized derivatives of the alkyne group.
Substitution Products: Functionalized derivatives at the hydroxyl positions.
Applications De Recherche Scientifique
6-Alkynyl-fucose is extensively used in scientific research due to its ability to label and track glycosylation processes. Some key applications include:
Mécanisme D'action
6-Alkynyl-fucose exerts its effects primarily through its incorporation into glycoproteins via O-fucosylation. The alkyne group allows for bioorthogonal labeling, enabling the tracking and study of glycosylation processes. It selectively inhibits the GDP-fucose biosynthetic enzyme FX, leading to the depletion of endogenous fucosylated glycans . This inhibition can suppress cancer cell invasion and alter cellular signaling pathways .
Comparaison Avec Des Composés Similaires
6-Alkynyl-fucose is unique due to its alkyne group, which allows for click chemistry applications. Similar compounds include:
7-Alkynyl-fucose: Another fucose analog with an alkyne group at the seventh carbon position.
6-Azido-fucose: Contains an azide group instead of an alkyne group.
This compound stands out due to its higher efficiency in glycan modification and its potent inhibitory effects on fucosylation pathways .
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHMTJHTGBOTL-DVEMRHSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)








